N1-(3-(3-clorofenil)-3-hidroxopropil)-N2-ciclopropiloxalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

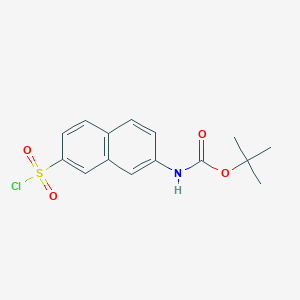

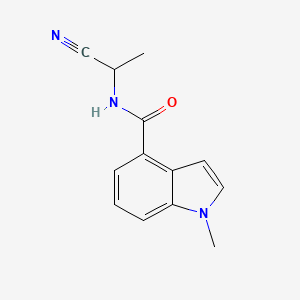

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide, commonly known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and drug discovery. CHIR99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

- Hallazgos: En estudios experimentales, se encontró que ND4 (N-(2-bromofenil)-2-cloro nicotinamida) exhibió efectos antibacterianos prometedores contra Enterococcus faecalis .

Actividad Antibacteriana

Modificación de la Scoparona

En resumen, este compuesto es prometedor en aplicaciones antibacterianas, prevención de biopelículas y campos relacionados con la salud más amplios. Se necesitan más investigaciones para aprovechar al máximo su potencial. 🌟

Mecanismo De Acción

CHIR99021 selectively inhibits both isoforms of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide, N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamideα, and N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamideβ, by binding to the ATP-binding site of the enzyme. N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide plays a crucial role in the regulation of various cellular processes by phosphorylating its substrates. Inhibition of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide by CHIR99021 leads to the activation of the Wnt signaling pathway, which promotes cell proliferation, survival, and differentiation. In addition, N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide inhibition by CHIR99021 has been shown to regulate other signaling pathways such as the Notch and Hedgehog pathways.

Biochemical and Physiological Effects

CHIR99021 has been shown to have various biochemical and physiological effects on cells. In stem cells, CHIR99021 maintains the pluripotency and self-renewal of cells by activating the Wnt signaling pathway. In addition, CHIR99021 has been shown to induce the differentiation of stem cells into various cell types such as neurons, cardiomyocytes, and hepatocytes. CHIR99021 has also been shown to regulate the expression of various genes involved in cell proliferation, survival, and differentiation. In cancer cells, CHIR99021 has been shown to inhibit cell proliferation and induce apoptosis by regulating the Wnt and Notch signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CHIR99021 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has high specificity and selectivity for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide. CHIR99021 has been extensively studied in stem cell research and drug discovery, and its mechanisms of action are well understood. However, CHIR99021 also has some limitations. It is a synthetic compound that may have off-target effects, and its long-term effects on cells are not well understood. In addition, CHIR99021 is expensive and may not be affordable for some labs.

Direcciones Futuras

There are several future directions for research on CHIR99021. One area of research is to investigate the long-term effects of CHIR99021 on cells and its potential toxicity. Another area of research is to identify new targets and compounds for various diseases using CHIR99021 as a tool in drug discovery. In addition, further research is needed to understand the mechanisms of action of CHIR99021 on other signaling pathways such as the Hedgehog pathway. Finally, the development of new derivatives and analogs of CHIR99021 may lead to the discovery of more potent and selective inhibitors of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide.

Métodos De Síntesis

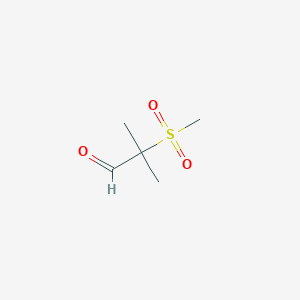

The synthesis of CHIR99021 involves a series of chemical reactions, starting with the reaction of 3-chlorophenylacetic acid with 3-hydroxypropylamine to form the intermediate 3-(3-chlorophenyl)-3-hydroxypropylamine. This intermediate is then reacted with cyclopropyl isocyanate to form the final product, CHIR99021. The synthesis of CHIR99021 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Propiedades

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-cyclopropyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-10-3-1-2-9(8-10)12(18)6-7-16-13(19)14(20)17-11-4-5-11/h1-3,8,11-12,18H,4-7H2,(H,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXMKNRNXSXMBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)

![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)